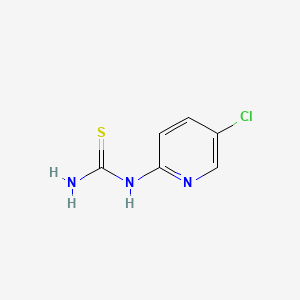

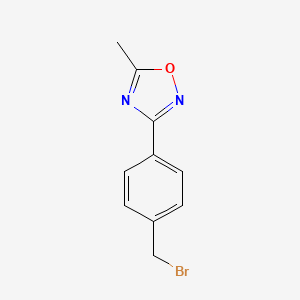

4-(4-Bromophényl)pyrimidine-2-thiol

Vue d'ensemble

Description

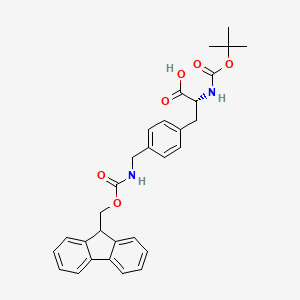

4-(4-Bromophenyl)pyrimidine-2-thiol is a useful research compound. Its molecular formula is C10H7BrN2S and its molecular weight is 267.15 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(4-Bromophenyl)pyrimidine-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Bromophenyl)pyrimidine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)pyrimidine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

4-(4-Bromophényl)pyrimidine-2-thiol: a fait l’objet d’études pour son potentiel en tant qu’agent antimicrobien. Des recherches indiquent que les dérivés de la pyrimidine, comme ce composé, présentent une activité significative contre une variété de souches bactériennes et fongiques . Cela inclut l’efficacité contre les bactéries à Gram positif et à Gram négatif, ce qui est crucial étant donné la résistance croissante aux agents antimicrobiens existants.

Synthèse de molécules bioactives

La partie pyrimidine est une structure centrale dans de nombreux composés biologiquement actifsThis compound sert de précurseur dans la synthèse de molécules ayant des propriétés antivirales, anticancéreuses, anti-inflammatoires et analgésiques potentielles . Son rôle dans la synthèse de nouvelles molécules est essentiel pour le développement de nouveaux agents thérapeutiques.

Recherche en protéomique

Ce composé est utilisé dans la recherche en protéomique, où il peut servir d’outil biochimique pour étudier l’expression et la fonction des protéines. La disponibilité de This compound à des fins de recherche permet d’explorer ses interactions avec diverses protéines, ce qui peut conduire à une meilleure compréhension des mécanismes des maladies et au développement de traitements ciblés .

Modélisation moléculaire

Dans le domaine de la chimie computationnelle, This compound peut être utilisé dans la modélisation moléculaire pour prédire la relation structure-activité de nouveaux composés. Ceci est particulièrement pertinent dans la conception de médicaments ayant des propriétés antimicrobiennes et anticancéreuses, où les interactions du composé avec les cibles biologiques sont simulées et étudiées .

Chimie de surface

Le composé a des applications en chimie de surface, où il peut être utilisé pour étudier l’auto-assemblage d’architectures moléculaires sur des surfaces métalliques. Ces recherches sont importantes pour le développement des nanotechnologies et de la science des matériaux, car elles aident à comprendre comment les molécules interagissent avec les surfaces à l’échelle nanométrique .

Résistance aux médicaments anticancéreux

Des efforts ont été déployés pour étudier les activités pharmacologiques des dérivés de This compound dans la lutte contre la résistance aux médicaments par les cellules cancéreuses. Les dérivés du composé sont étudiés pour leur potentiel à surmonter les mécanismes de résistance et à améliorer l’efficacité des traitements anticancéreux .

Mécanisme D'action

Target of Action

This compound is a biochemical used for proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein-related pathways.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.

Analyse Biochimique

Biochemical Properties

4-(4-Bromophenyl)pyrimidine-2-thiol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways .

Cellular Effects

The effects of 4-(4-Bromophenyl)pyrimidine-2-thiol on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, 4-(4-Bromophenyl)pyrimidine-2-thiol can alter gene expression by interacting with transcription factors or modifying chromatin structure .

Molecular Mechanism

At the molecular level, 4-(4-Bromophenyl)pyrimidine-2-thiol exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. It can also interact with DNA or RNA, leading to changes in gene expression. Furthermore, 4-(4-Bromophenyl)pyrimidine-2-thiol can influence the activity of transcription factors, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Bromophenyl)pyrimidine-2-thiol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Bromophenyl)pyrimidine-2-thiol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(4-Bromophenyl)pyrimidine-2-thiol vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity .

Metabolic Pathways

4-(4-Bromophenyl)pyrimidine-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 4-(4-Bromophenyl)pyrimidine-2-thiol within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 4-(4-Bromophenyl)pyrimidine-2-thiol can influence its activity and the overall cellular response .

Subcellular Localization

The subcellular localization of 4-(4-Bromophenyl)pyrimidine-2-thiol is a critical factor that determines its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. The localization of 4-(4-Bromophenyl)pyrimidine-2-thiol can significantly impact its biological effects .

Propriétés

IUPAC Name |

6-(4-bromophenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHVNHFKKQMINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC(=S)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426902 | |

| Record name | 4-(4-bromophenyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832741-25-0 | |

| Record name | 4-(4-bromophenyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-BROMOPHENYL)-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)